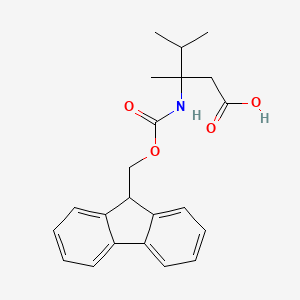

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compounds I found are derivatives of fluorenylmethoxycarbonyl (Fmoc) amino acids . Fmoc amino acids are commonly used in solid-phase peptide synthesis. They have a fluorenyl group, which serves as a protective group for the amino function during peptide synthesis .

Molecular Structure Analysis

The molecular structure of these compounds typically consists of a fluorenyl group attached to an amino acid via a carbamate linkage . The fluorenyl group is a tricyclic aromatic system, which contributes to the stability of these compounds .

Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, such as treatment with piperidine . This allows for the coupling of the next amino acid in the sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific structure of the compound. For example, the compound “3- ( ( ( (9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid” has a molecular weight of 325.36 .

Scientific Research Applications

Synthesis and Material Development

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid and its derivatives have been employed in the synthesis of various compounds. For instance, it has been used in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing its utility in the synthesis of complex molecules (Le & Goodnow, 2004). Additionally, blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one derivatives have been synthesized using this compound, highlighting its role in the development of materials with specific photophysical properties (Athira, Meerakrishna, & Shanmugam, 2020).

Luminescent Material Development

The derivatives of this compound have been confirmed as a series of luminescent materials with significant development prospects and practical value. One such example is 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for the synthesis of OLED materials (Bai Xue-feng, 2013).

Drug Design and Peptide Synthesis

In the realm of drug design and peptide synthesis, the compound has been utilized to create 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates. These have served as building blocks for the synthesis of dipeptidyl urea esters, underlining its versatility in pharmaceutical applications (Babu & Kantharaju, 2005).

Functional Materials

The compound has been extensively used in the research and application of functional materials containing fluorene structures. These materials have wide applications in polymers, OLED materials, photosensitive materials, and even pharmaceuticals, showcasing the compound's broad utility in various scientific and industrial domains (Wang Ji-ping, 2011).

Structural and Supramolecular Studies

The compound and its derivatives have been the subject of structural and supramolecular studies. For instance, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine has been synthesized and analyzed for its structural, conformational, and energy landscape, providing insight into its potential applications in biomedical research and industry (Bojarska et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-1285356 . For instance, the removal of the Fmoc group requires mildly basic conditions

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQMQBMFEAHYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)

![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)

![N-(Cyanomethyl)-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)amino]acetamide](/img/structure/B2470878.png)